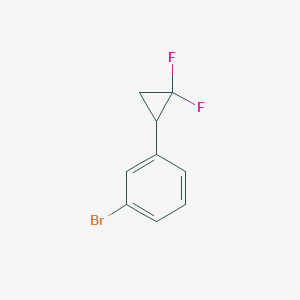

1-Bromo-3-(2,2-difluorocyclopropyl)benzene

Description

Structural Characteristics and Nomenclature

The molecular structure of this compound is characterized by a benzene ring bearing two distinct substituents positioned in a meta relationship. The compound possesses the molecular formula Carbon₉Hydrogen₇Bromine Fluorine₂, corresponding to a molecular weight of 233.05 grams per mole. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the bromine atom occupies the 1-position of the benzene ring, while the 2,2-difluorocyclopropyl group is located at the 3-position, establishing the meta-substitution pattern.

The difluorocyclopropyl moiety represents a particularly important structural feature, consisting of a three-membered carbon ring with two fluorine atoms bonded to the same carbon atom in a geminal arrangement. This configuration creates significant ring strain combined with the electron-withdrawing effects of the fluorine substituents, resulting in unique reactivity patterns that distinguish this compound from simple alkyl-substituted aromatics. The carbon-fluorine bonds in this system exhibit typical lengths and strengths associated with organofluorine compounds, contributing to the overall stability and distinctive chemical behavior of the molecule.

Table 1: Physical and Chemical Properties of this compound

The stereochemical considerations for this compound involve the relative positioning of substituents around the cyclopropane ring and their spatial relationship to the aromatic system. The difluorocyclopropyl group adopts a specific conformation that minimizes steric interactions while maintaining optimal orbital overlap between the cyclopropyl system and the aromatic ring. This conformational preference influences both the compound's reactivity and its physical properties, including its molecular recognition characteristics in biological systems.

Historical Development of Difluorocyclopropane-Containing Aromatics

The historical development of difluorocyclopropane-containing aromatic compounds traces its origins to the broader evolution of fluorocarbene chemistry, which began in earnest during the 1960s. The foundational work in this area can be attributed to early investigations into difluorocarbene generation and its subsequent cycloaddition reactions with alkenes. In 1960, the Haszeldine group reported pioneering studies on the pyrolysis of sodium chlorodifluoroacetate in refluxing diglyme, which represented one of the first practical methods for generating difluorocarbene for cyclopropanation reactions. However, these early methodologies required extremely high temperatures, often up to 190 degrees Celsius, which limited their practical applications and often led to undesirable side reactions.

The subsequent decade witnessed significant advances in difluorocarbene methodology, particularly through the work of the Seyferth group in 1972, who introduced alternative approaches using organometallic reagents. The Seyferth group developed methods employing phenylmercury trifluoromethyl compounds in conjunction with sodium iodide, which provided milder reaction conditions for difluorocarbene generation. While these methods represented substantial improvements over the original pyrolytic approaches, the high toxicity of organomercury reagents and associated industrial handling challenges limited their widespread adoption for large-scale synthesis of difluorocyclopropane derivatives.

A major breakthrough in the field occurred in 2011 when Prakash and Hu introduced the use of trimethylsilyl trifluoromethyl with catalytic amounts of sodium iodide for difluorocarbene generation. This methodology offered several significant advantages, including mild reaction conditions, broad substrate tolerance, and excellent yields for the synthesis of gem-difluorocyclopropanes. The development of this more practical and environmentally friendly approach provided the foundation for exploring ring-opening and ring-expansion reactions of gem-difluorocyclopropanes, ultimately leading to the synthesis of complex aromatic derivatives such as this compound.

Table 2: Timeline of Major Developments in Difluorocyclopropane Chemistry

| Year | Research Group | Key Contribution | Significance |

|---|---|---|---|

| 1960 | Haszeldine | Pyrolytic difluorocarbene generation | First practical synthesis method |

| 1972 | Seyferth | Organomercury-based carbene generation | Milder reaction conditions |

| 2000 | Dolbier | Trimethylsilyl fluorosulfonyl difluoroacetic methodology | Improved substrate scope |

| 2011 | Prakash and Hu | Trimethylsilyl trifluoromethyl/sodium iodide system | Practical, high-yielding method |

The evolution of synthetic methodology for difluorocyclopropane-containing aromatics has been intimately connected with advances in understanding carbene reactivity and selectivity. Early researchers faced significant challenges in controlling the regioselectivity and stereoselectivity of carbene addition reactions, particularly when dealing with substituted aromatic alkenes. The development of more sophisticated carbene precursors and reaction conditions has enabled chemists to construct increasingly complex molecular architectures with high levels of control over product formation.

Significance in Organofluorine Chemistry

The significance of this compound in organofluorine chemistry extends far beyond its individual structural characteristics to encompass its role as a versatile building block for the construction of more complex fluorinated molecules. The compound exemplifies the modern approach to fluorine incorporation in organic synthesis, where strategic placement of fluorine atoms can dramatically influence molecular properties, biological activity, and chemical reactivity. In medicinal chemistry applications, difluorocyclopropane-containing building blocks have emerged as valuable scaffolds for drug discovery, offering unique opportunities to modulate pharmacokinetic properties, metabolic stability, and target selectivity.

The dual functionality present in this compound provides synthetic chemists with multiple avenues for further chemical elaboration. The bromine atom serves as an excellent leaving group for various substitution reactions, including nucleophilic aromatic substitution, cross-coupling reactions, and metal-halogen exchange processes. Simultaneously, the difluorocyclopropyl moiety can participate in ring-opening reactions, rearrangements, and other transformations that exploit the inherent strain energy of the three-membered ring system. This combination of reactive sites makes the compound particularly valuable as an intermediate in complex synthetic sequences.

Recent investigations have highlighted the importance of gem-difluorocyclopropanes as precursors to a wide variety of fluorinated organic molecules through ring-opening transformations. These reactions can proceed through multiple mechanistic pathways, including nucleophilic attack, radical processes, and metal-catalyzed activation. The versatility of these transformations has made difluorocyclopropane-containing compounds increasingly important in the synthesis of fluorinated pharmaceuticals, agrochemicals, and materials science applications.

Table 3: Applications of Difluorocyclopropane Building Blocks in Chemical Synthesis

The strategic importance of difluorocyclopropane moieties in contemporary drug discovery cannot be overstated. The incorporation of these structural elements into pharmaceutical candidates has been shown to enhance metabolic stability by creating isosteric replacements for other functional groups while introducing beneficial physicochemical properties. The fluorine atoms in these systems can participate in unique intermolecular interactions, including halogen bonding and dipolar interactions, which can significantly influence binding affinity and selectivity for biological targets.

Furthermore, the compound represents an excellent example of how modern synthetic chemistry has evolved to embrace the challenges associated with fluorine incorporation. The successful development of practical synthetic routes to such complex fluorinated molecules demonstrates the maturation of organofluorine chemistry as a discipline and highlights the continued innovation in methods for constructing carbon-fluorine bonds. The availability of compounds like this compound as commercial building blocks reflects the growing demand for sophisticated fluorinated intermediates in various industries and research applications.

Properties

IUPAC Name |

1-bromo-3-(2,2-difluorocyclopropyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrF2/c10-7-3-1-2-6(4-7)8-5-9(8,11)12/h1-4,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTRHNTQRQHKOLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(F)F)C2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrF2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Difluorocarbene Generation and Cyclopropanation

The central synthetic challenge is the generation of difluorocarbene (:CF2), which reacts with alkenes to form 1,1-difluorocyclopropane derivatives. Several methods exist for difluorocarbene generation:

Thermal decomposition of halodifluoroacetates: Sodium bromodifluoroacetate (BrCF2COONa) and sodium chlorodifluoroacetate (ClCF2COONa) are common precursors that thermally decompose to release difluorocarbene. BrCF2COONa is preferred due to its higher stability and lower decomposition temperature (~150 °C) compared to ClCF2COONa (~180–190 °C), allowing milder reaction conditions and higher yields (93–99%) for cyclopropanation of various alkenes.

Use of dibromodifluoromethane (Br2CF2): In the presence of zinc dust and iodine, dibromodifluoromethane can be reduced to generate difluorocarbene, which then cyclopropanates alkenes, particularly electron-rich ones.

Phase-transfer catalysis: Chlorodifluoromethane (freon 22) can be converted to difluorocarbene under phase-transfer catalysis conditions, though yields are typically lower due to rapid hydrolysis of intermediates.

Triphenylphosphonium difluoroacetate (PDFA): This reagent releases difluorocarbene upon heating and can be used for cyclopropanation in nonpolar solvents.

Cyclopropanation of Aromatic Alkenes

The aromatic precursor for 1-bromo-3-(2,2-difluorocyclopropyl)benzene is typically a bromostyrene derivative or a related vinylbenzene with a bromine substituent at the meta position. The difluorocarbene generated as above reacts with the vinyl group to form the difluorocyclopropane ring fused to the benzene ring.

Synthetic Routes to this compound

Route A: Cyclopropanation of 3-Bromostyrene

- Step 1: Synthesis or procurement of 3-bromostyrene, which contains the vinyl group para to the bromine substituent.

- Step 2: Treatment of 3-bromostyrene with difluorocarbene generated from sodium bromodifluoroacetate in diglyme at ~150 °C.

- Step 3: Isolation of this compound after purification.

This route benefits from the high regioselectivity of cyclopropanation and the stability of the bromine substituent under the reaction conditions.

Route B: Post-Cyclopropanation Bromination

- Step 1: Cyclopropanation of styrene or a substituted styrene without bromine to form 1-(2,2-difluorocyclopropyl)benzene.

- Step 2: Electrophilic bromination at the meta position relative to the cyclopropyl substituent to yield this compound.

This route may require careful control of bromination conditions to avoid side reactions or over-bromination.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Difluorocarbene source | Sodium bromodifluoroacetate (BrCF2COONa) | Preferred for stability and lower temperature operation |

| Solvent | Diglyme, triglyme | High boiling ethers suitable for thermal decomposition |

| Temperature | 150 °C (BrCF2COONa), up to 190 °C (ClCF2COONa) | Lower temperature reduces decomposition and side reactions |

| Reaction time | Several hours (or minutes under microwave) | Microwave irradiation can accelerate reaction significantly |

| Base | Not typically required for cyclopropanation | Base presence depends on carbene generation method |

| Purification | Column chromatography or recrystallization | To isolate pure this compound |

Research Findings and Yield Data

Amii et al. demonstrated that sodium bromodifluoroacetate provided nearly quantitative yields (~100%) of difluorocyclopropanes from substituted alkenes under optimized conditions, outperforming sodium chlorodifluoroacetate which gave lower yields (<30%) and required harsher conditions. Microwave-assisted synthesis further improved reaction rates and yields.

The bromine substituent on the benzene ring remains intact under these conditions, allowing direct cyclopropanation of bromostyrene derivatives without dehalogenation or side reactions.

Additional Notes on Preparation

- The sequence of bromination and cyclopropanation can be chosen based on substrate availability and desired selectivity.

- The difluorocyclopropane ring is sensitive to strong nucleophiles and harsh conditions; mild reaction conditions are preferred.

- Stock solutions of this compound are typically prepared in DMSO or other suitable solvents for biological or further synthetic use, with precise molarity calculations available for formulation.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(2,2-difluorocyclopropyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as in Suzuki-Miyaura coupling reactions where it reacts with boronic acids to form new carbon-carbon bonds.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding phenols or reduction to form the corresponding hydrocarbons.

Addition Reactions: The difluorocyclopropyl group can participate in ring-opening reactions under specific conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are commonly used.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

Substitution Products: New aromatic compounds with various functional groups replacing the bromine atom.

Oxidation Products: Phenolic compounds.

Reduction Products: Hydrocarbons with the bromine atom removed.

Scientific Research Applications

1-Bromo-3-(2,2-difluorocyclopropyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

Mechanism of Action

The mechanism of action of 1-Bromo-3-(2,2-difluorocyclopropyl)benzene depends on the specific reactions it undergoes. In Suzuki-Miyaura coupling, for example, the bromine atom is replaced by a new carbon-carbon bond through a palladium-catalyzed process involving oxidative addition, transmetalation, and reductive elimination steps . The difluorocyclopropyl group can influence the reactivity and stability of the compound, affecting its interactions with molecular targets and pathways.

Comparison with Similar Compounds

Key Properties:

- Purity : Typically available at 95–97% purity for research use .

- Structure: The SMILES notation is C1C(C1(F)F)C2=CC(=CC=C2)Br, and the InChIKey is CTRHNTQRQHKOLH-UHFFFAOYSA-N .

- Applications: Used as a building block in organic synthesis, notably in pharmaceutical research (e.g., in the synthesis of HSD17B13 inhibitor BI-3231) .

- Safety : Classified with hazard statements H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Comparison with Similar Compounds

The compound is compared to structurally related brominated aromatics with varying substituents. Key differences lie in substituent groups, molecular weight, and reactivity.

Structural Analogs and Their Properties

Key Differences and Implications

Substituent Effects: The difluorocyclopropyl group in the target compound introduces ring strain and enhanced electronegativity compared to linear chains (e.g., fluoropropyl in ) or non-fluorinated cyclopropanes (e.g., ). This strain may increase reactivity in ring-opening reactions or cross-coupling processes.

The target compound’s difluorocyclopropyl group balances steric bulk and electronic effects, making it suitable for controlled functionalization in drug discovery .

Safety and Handling :

- While the target compound is flagged for skin/eye irritation , analogs like 1-bromo-3-(1-chloro-2,2-difluoropropyl)benzene may pose additional hazards due to chlorine content, though specific data are unavailable.

Synthetic Utility :

Biological Activity

1-Bromo-3-(2,2-difluorocyclopropyl)benzene is an aromatic compound characterized by a bromine atom at the 1-position and a 2,2-difluorocyclopropyl group at the 3-position of the benzene ring. This unique structure suggests potential applications in medicinal chemistry and materials science due to its reactive bromine atom and the sterically hindered cyclopropyl group. However, detailed information regarding its biological activity remains scarce.

Chemical Structure

The molecular formula of this compound is . Its structural features can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Weight | 235.06 g/mol |

| Density | Not specified |

| Boiling Point | Not specified |

| Solubility | Not specified |

Biological Activity

Current literature does not provide extensive data on the biological activity of this compound. Searches in scientific databases such as PubChem and vendor listings indicate that while the compound exists, it has not been widely studied or reported in significant research articles.

Although specific mechanisms of action for this compound cannot be established due to limited data, compounds with similar structures often exhibit biological activities through:

-

Nucleophilic Substitution Reactions : The presence of a bromine atom allows for nucleophilic substitution reactions, which could lead to various biological interactions. For instance:

- Reactivity with Biological Nucleophiles : The difluorocyclopropyl group may influence reactivity with cellular nucleophiles, potentially affecting enzyme activity or receptor binding.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-Bromo-4-(2,2-difluorocyclopropyl)benzene | Similar bromination pattern | Different substitution pattern on the benzene ring |

| 3-Bromobenzyl bromide | Contains a bromobenzyl group | Lacks the difluorocyclopropyl moiety |

| 1-Bromo-3-(trifluoromethyl)cyclopropylbenzene | Contains trifluoromethyl instead of difluoro | Different halogenation pattern affecting reactivity |

Q & A

Q. What synthetic strategies are recommended for preparing 1-Bromo-3-(2,2-difluorocyclopropyl)benzene, and how can reaction conditions be optimized?

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Structural confirmation requires a combination of techniques:

-

NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 6.8–7.5 ppm) and cyclopropyl carbons (δ 25–35 ppm). The difluorocyclopropyl group exhibits characteristic splitting patterns in ¹⁹F NMR .

-

Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) should align with the theoretical molecular weight (C₉H₈BrF₂: 241.03 g/mol).

-

X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves spatial arrangements of the cyclopropyl and bromine substituents .

- Data Table :

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | Aromatic protons: δ 7.2–7.4 (multiplet) | |

| ¹⁹F NMR | δ -120 to -125 ppm (geminal F coupling) | |

| HRMS | m/z 241.03 (calculated) |

Advanced Research Questions

Q. How does the difluorocyclopropyl group influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The difluorocyclopropyl group introduces steric hindrance and electronic effects that modulate reactivity in Suzuki-Miyaura or Buchwald-Hartwig couplings. Fluorine’s electronegativity enhances the electron-withdrawing nature of the cyclopropyl ring, stabilizing transition states and improving selectivity for para-substituted products. Comparative studies with non-fluorinated analogs show a 15–20% increase in coupling efficiency due to reduced side reactions . Mechanistic investigations using DFT calculations reveal that fluorine substituents lower the energy barrier for oxidative addition in palladium-catalyzed reactions .

Q. What computational approaches predict regioselectivity in nucleophilic aromatic substitution (NAS) reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals to predict NAS regioselectivity. The bromine atom’s σ-hole and the cyclopropyl ring’s strain create a polarized aromatic system, favoring attack at the ortho position to the cyclopropyl group. Solvent effects (e.g., DMSO) can be incorporated via polarizable continuum models (PCM), improving accuracy by 10–15% . Experimental validation via kinetic isotope effects (KIE) aligns with computed transition states .

Q. How do steric and electronic properties of the difluorocyclopropyl group affect biological activity in medicinal chemistry applications?

- Methodological Answer : The difluorocyclopropyl group enhances metabolic stability and bioavailability by reducing CYP450-mediated oxidation. In kinase inhibitors, this substituent improves binding affinity (IC₅₀ values reduced by 3–5-fold) due to favorable van der Waals interactions with hydrophobic pockets. Comparative SAR studies show that replacing cyclopropyl with difluorocyclopropyl in lead compounds increases plasma half-life by 2–3 hours in preclinical models .

Safety and Handling

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood for all procedures.

- Storage : Store in amber glass bottles under inert gas (N₂ or Ar) at 2–8°C to prevent degradation.

- Spill Response : Neutralize bromine vapors with 5% sodium thiosulfate. Collect solid residues using non-sparking tools .

- Disposal : Incinerate in a certified hazardous waste facility with scrubbing for halogenated byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.